molecular formula C18H36O2 B036810 16-Methylheptadecanoic acid CAS No. 30399-84-9

16-Methylheptadecanoic acid

Cat. No. B036810
CAS RN: 30399-84-9
M. Wt: 284.5 g/mol
InChI Key: XDOFQFKRPWOURC-UHFFFAOYSA-N
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Patent
US04125383

Procedure details

Then 200 ml. xylene was added and 100 g n-C18 -isocyanate (0.339 mole) was dispersed in the mixture with stirring. The temperature was about 45° C. and the mixture was allowed to cool to about 28° C. The mixture containing a little floc was filtered and solvent removed by "Rotavapor". The solid was dissolved in cyclohexane, filtered and again recovered by solvent evaporation. It was again washed with cyclohexane to give a white, waxy solid. Nitrogen content was 8.6 wt. %.
Quantity
0.339 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-]=[C:2]=[O:3].[C:4]1([CH3:11])[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1>>[C:2]([OH:3])(=[O:3])[CH2:10][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:4][CH2:11][CH2:10][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:4]([CH3:11])[CH3:2]

Inputs

Step One
Name
Quantity
0.339 mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was about 45° C.
ADDITION
Type
ADDITION
Details
The mixture containing a little floc
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
solvent removed by "Rotavapor"
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in cyclohexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
again recovered by solvent evaporation
WASH
Type
WASH
Details
It was again washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
to give a white, waxy solid

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.